Tert-butyl trans-2,5-diazabicyclo[4.2.0]octane-2-carboxylate Tert-butyl trans-2,5-diazabicyclo[4.2.0]octane-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18618388
InChI: InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-6-12-8-4-5-9(8)13/h8-9,12H,4-7H2,1-3H3/t8-,9-/m0/s1
SMILES:
Molecular Formula: C11H20N2O2
Molecular Weight: 212.29 g/mol

Tert-butyl trans-2,5-diazabicyclo[4.2.0]octane-2-carboxylate

CAS No.:

Cat. No.: VC18618388

Molecular Formula: C11H20N2O2

Molecular Weight: 212.29 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl trans-2,5-diazabicyclo[4.2.0]octane-2-carboxylate -

Specification

Molecular Formula C11H20N2O2
Molecular Weight 212.29 g/mol
IUPAC Name tert-butyl (1S,6S)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate
Standard InChI InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-6-12-8-4-5-9(8)13/h8-9,12H,4-7H2,1-3H3/t8-,9-/m0/s1
Standard InChI Key JIIFXMDXOJFVMW-IUCAKERBSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CCN[C@@H]2[C@@H]1CC2
Canonical SMILES CC(C)(C)OC(=O)N1CCNC2C1CC2

Introduction

Structural and Stereochemical Features

Core Bicyclic Framework

The compound’s defining feature is its diazabicyclo[4.2.0]octane scaffold, a fused bicyclic system comprising a six-membered ring (cyclohexane) and a four-membered ring (azetidine). The "trans" designation indicates the relative configuration of the nitrogen atoms at positions 2 and 5, which occupy opposite faces of the bicyclic system . The tert-butyl carbamate group at position 2 enhances steric bulk and stability, making the compound amenable to further functionalization.

Table 1: Key Structural Identifiers

PropertyValueSource
IUPAC Nametert-butyl (1S,6S)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate
SMILESCC(C)(C)OC(=O)N1CCN[C@@H]2[C@@H]1CC2
InChIKeyJIIFXMDXOJFVMW-IUCAKERBSA-N
CAS Registry Numbers2920219-11-8, 2648861-36-1

Stereochemical Considerations

The (1S,6S) configuration ensures the bicyclic system adopts a specific three-dimensional conformation, critical for interactions in chiral environments. Computational models derived from PubChem data confirm the trans arrangement of the nitrogen atoms, which minimizes steric clashes and stabilizes the molecule through intramolecular hydrogen bonding . This stereochemical precision is pivotal for its utility in asymmetric synthesis.

Synthesis and Manufacturing

Synthetic Routes

While detailed synthetic protocols are proprietary, patent filings indicate that the compound is typically synthesized via a multi-step sequence involving:

  • Ring-Closing Metathesis: Formation of the bicyclic core using Grubbs catalysts.

  • Carbamate Installation: Reaction with tert-butyl chloroformate under basic conditions .

  • Resolution of Enantiomers: Chiral chromatography or enzymatic resolution to isolate the (1S,6S) enantiomer .

Industrial-Scale Production

Commercial suppliers such as Ambeed, Inc., offer the compound in milligram to gram quantities, with a purity ≥95% . Current pricing is approximately $98.90 per 100 mg, reflecting the complexity of its synthesis and demand in niche research applications .

Physicochemical Properties

Thermodynamic and Solubility Profiles

The compound’s computed properties, derived from PubChem data, include a moderate lipophilicity (XLogP3=1.1\text{XLogP3} = 1.1) and limited aqueous solubility due to the hydrophobic tert-butyl group . Its hydrogen bonding capacity (1 donor, 3 acceptors) suggests compatibility with polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Table 2: Computed Physicochemical Properties

PropertyValueSource
Molecular Weight212.29 g/mol
Rotatable Bond Count2
Exact Mass212.1525 Da
Topological Polar Surface Area49.8 Ų

Applications in Research and Development

Pharmaceutical Intermediates

The compound’s rigid bicyclic scaffold serves as a precursor for kinase inhibitors and protease modulators. Its nitrogen atoms act as hydrogen bond donors/acceptors, mimicking bioactive motifs in natural products . Patent literature highlights its use in synthesizing analogs of FDA-approved drugs targeting neurodegenerative diseases .

Catalysis and Ligand Design

In asymmetric catalysis, the trans-diazabicyclo framework has been employed as a chiral ligand in transition metal complexes, enhancing enantioselectivity in C–C bond-forming reactions .

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